Product packaging for 8-Bromoisoquinoline 2-oxide(Cat. No.:CAS No. 475994-58-2)

8-Bromoisoquinoline 2-oxide

Cat. No.: B8721203
CAS No.: 475994-58-2
M. Wt: 224.05 g/mol
InChI Key: GKHHEHRICGMJJN-UHFFFAOYSA-N
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Description

Overview of N-Heteroaromatic N-Oxides in Synthetic Organic Chemistry

N-heteroaromatic N-oxides are a versatile class of compounds characterized by a coordinate covalent bond between the nitrogen atom of a heterocyclic ring and an oxygen atom. This N-O bond significantly alters the electronic properties of the parent heterocycle, rendering the molecule susceptible to a variety of chemical transformations. The oxygen atom can act as an internal oxidant, while the adjacent carbon atoms become activated towards nucleophilic attack. nih.gov

In synthetic organic chemistry, N-oxides are valuable intermediates. nih.gov They serve as powerful electron-pair donors and can function as organocatalysts, particularly in asymmetric synthesis. cymitquimica.comchemicalbook.com Their ability to activate C-H bonds and participate in cycloaddition reactions has expanded the toolbox for creating complex molecular architectures. nih.gov Furthermore, the deoxygenation of N-oxides is a key step in the synthesis of numerous bioactive molecules and natural products. semanticscholar.org The reactivity of N-oxides makes them useful in creating functionalized heterocycles that would be difficult to access through direct substitution on the parent N-heterocycle. nih.govbldpharm.com

Significance of Isoquinoline (B145761) Core Structures in Research

The isoquinoline scaffold, a fused bicyclic system of a benzene (B151609) ring and a pyridine (B92270) ring, is a "privileged structure" in medicinal chemistry. aksci.comallgreenchems.com This core is present in a vast number of natural alkaloids, such as morphine and berberine, and synthetic compounds that exhibit a wide spectrum of pharmacological activities. aksci.combiosynth.combldpharm.com

Derivatives of isoquinoline are integral to numerous clinically used drugs for treating a range of conditions including cancer, microbial infections, and cardiovascular diseases. allgreenchems.comchemsrc.com The structural diversity and therapeutic importance of isoquinoline-based molecules have made their synthesis a major focus for organic and medicinal chemists. aksci.comchemicalbook.com The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of a molecule's biological activity. biosynth.com

Specific Research Interest in Brominated Isoquinoline N-Oxides

The introduction of a bromine atom to the isoquinoline N-oxide framework, as seen in 8-Bromoisoquinoline (B29762) 2-oxide, creates a bifunctional molecule with significant synthetic potential. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic molecules and pharmaceutical agents. biosynth.com

While specific research dedicated exclusively to 8-Bromoisoquinoline 2-oxide is not extensively documented in publicly available literature, its existence as a commercially available chemical intermediate suggests its utility. caymanchem.comchemsrc.com For instance, the related compound 8-bromoisoquinoline is used as a precursor for inhibitors of enzymes like 12-Lipoxygenase and for selective excitatory amino acid transporter (EAAT1) inhibitors. chemicalbook.com The N-oxide functionality in this compound offers an alternative reaction pathway, potentially leading to novel derivatives. For example, it is listed as a raw material for the synthesis of 8-Bromo-2H-isoquinolin-1-one, indicating its role as a precursor in the formation of other heterocyclic systems. chemsrc.com The combined presence of the reactive N-oxide and the synthetically versatile bromine atom makes brominated isoquinoline N-oxides attractive targets for the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Properties of 8-Bromoisoquinoline and its N-Oxide

The following tables provide a summary of the known physical and chemical properties of 8-Bromoisoquinoline and its corresponding N-oxide.

Table 1: Properties of 8-Bromoisoquinoline This interactive table summarizes key properties of the parent compound, 8-Bromoisoquinoline.

PropertyValueSource(s)
CAS Number 63927-22-0 nih.govchemsrc.com
Molecular Formula C₉H₆BrN nih.govchemsrc.com
Molecular Weight 208.05 g/mol nih.govchemsrc.com
Melting Point 80.5ºC
Boiling Point 312.3±15.0 °C at 760 mmHg
LogP 2.73
SMILES C1=CC2=C(C=NC=C2)C(=C1)Br chemsrc.com

Table 2: Properties of this compound This interactive table summarizes the available data for the target compound, this compound.

PropertyValueSource(s)
CAS Number 475994-58-2 allgreenchems.comcaymanchem.com
Molecular Formula C₉H₆BrNO cymitquimica.comallgreenchems.com
Molecular Weight 224.05 g/mol allgreenchems.com
Minimum Purity 95% allgreenchems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B8721203 8-Bromoisoquinoline 2-oxide CAS No. 475994-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

475994-58-2

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

8-bromo-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H

InChI Key

GKHHEHRICGMJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 8 Bromoisoquinoline 2 Oxide and Analogous Systems

Intrinsic Reactivity of the N-Oxide Functionality

The N-oxide group is characterized by a highly polar N⁺–O⁻ dative bond. nih.gov This feature is central to its reactivity, making it a versatile functional group capable of undergoing a range of transformations, including deoxygenation and complex skeletal rearrangements.

Deoxygenation, the removal of the oxygen atom from the N-oxide, is a fundamental reaction of isoquinoline (B145761) N-oxides. This transformation can be achieved through various mechanisms, often depending on the reagents and reaction conditions employed. Metal-free deoxygenation methods have gained attention for their practicality and reduced environmental impact. For instance, a combination of phenylsilane and a phospholane-based catalyst under blue LED irradiation can effectively deoxygenate a variety of heteroaromatic N-oxides. researchgate.net

Mechanistically, these reactions can proceed through different pathways. In photocatalytic systems, the reaction may involve the generation of reactive intermediates upon light absorption. researchgate.net The choice of catalyst and conditions can significantly influence the deoxygenation pathway. For example, in the context of biomass deoxygenation, Group 10 metal catalysts tend to favor decarbonylation/decarboxylation pathways, whereas metal sulfide catalysts are more selective for hydrodeoxygenation. nih.gov While not directly analogous, this highlights the principle that the catalytic system dictates the mechanistic route. The process often involves the selective cleavage of C-O bonds, a principle that can be extended to the N-O bond in N-oxides. researchgate.net

The N-O motif is not merely a passive functional group; it can actively participate in reactions that lead to profound changes in the heterocyclic skeleton. These transformations include atom swaps and rearrangements, which are powerful tools for molecular editing.

A significant advancement in skeletal editing is the development of reactions that achieve a nitrogen-to-carbon (N-to-C) single atom swap in azaarene N-oxides. chinesechemsoc.orgchemrxiv.org This "point mutation" allows for the precise conversion of a heterocyclic core, such as isoquinoline, into its corresponding carbocyclic analogue. chemrxiv.org

A general strategy for this transformation involves reacting pyridine (B92270) or quinoline (B57606) N-oxides with a sulfoxide, such as dimethyl sulfoxide (DMSO), under basic conditions. chinesechemsoc.orgchinesechemsoc.org In this process, the sulfoxide-derived anion serves as the carbon source. The reaction proceeds through a proposed sequence of nucleophilic addition, dearomatization, and subsequent aromatization to furnish the new carbocyclic ring. chinesechemsoc.org This method is notable for its simplicity and precision, as it swaps the N–O motif for a C–H motif without altering other atoms in the skeleton. chinesechemsoc.org

However, the substitution pattern on the quinoline N-oxide ring can significantly impact the efficiency of this skeletal editing. For instance, studies on substituted quinoline N-oxides have shown that while substrates with substituents at the 5, 7, and 3-positions are well-tolerated, the skeletal editing of 8-substituted quinoline N-oxides bearing methyl, methoxy, or fluoro groups demonstrates very low efficiency. chinesechemsoc.org This suggests that an 8-bromo substituent, as in 8-Bromoisoquinoline (B29762) 2-oxide, would likely present a significant challenge for this specific transformation due to steric or electronic effects at the C8 position.

Starting MaterialReagents and ConditionsProductYieldReference
Quinoline N-oxidePhenyl methyl sulfoxide, LiHMDS, Dioxane, 110 °CNaphthalene43% chinesechemsoc.org
7-Bromoquinoline N-oxidePhenyl methyl sulfoxide, LiHMDS, Dioxane, 110 °C2-Bromonaphthalene48% chinesechemsoc.org
5-Bromoquinoline N-oxidePhenyl methyl sulfoxide, LiHMDS, Dioxane, 110 °C1-BromonaphthaleneModerate Yield chinesechemsoc.org
8-Methylquinoline N-oxidePhenyl methyl sulfoxide, LiHMDS, Dioxane, 110 °C1-MethylnaphthaleneLow Efficiency chinesechemsoc.org

Skeletal Rearrangements and Atom Swaps Involving the N-O Motif

Directed Functionalization of the Isoquinoline Core

The N-oxide group acts as a powerful directing group, enabling regioselective functionalization of otherwise unreactive C-H bonds on the isoquinoline core. This is particularly valuable for introducing substituents at specific positions.

The N-oxide functionality in quinoline and isoquinoline N-oxides can direct transition metal catalysts to activate the C-H bond at the C8 position. This has been effectively exploited in rhodium(III)-catalyzed C-C bond forming reactions. kaist.ac.kr These reactions allow for the efficient and highly regioselective introduction of various carbon-based fragments at the C8 position under mild conditions. kaist.ac.kr The N-oxide oxygen atom is thought to coordinate to the metal center, forming a five-membered rhodacycle intermediate. nih.govfigshare.com This cyclometalation step positions the catalyst in proximity to the C8-H bond, facilitating its cleavage and subsequent functionalization.

This strategy has been successfully applied to a broad range of substrates with excellent functional group tolerance. kaist.ac.kr For example, the C8-allylation of quinoline N-oxides has been achieved, showcasing a case of β-hydride vs β-hydroxy elimination control. mdpi.com Similarly, C8-acylation with α-oxocarboxylic acids and C8-alkenylation with alkynes have also been reported, demonstrating the versatility of the N-oxide directing group in forging new C-C bonds. mdpi.com The presence of the 8-bromo substituent in 8-Bromoisoquinoline 2-oxide would likely influence the electronic properties of the C-H bonds and the stability of the intermediates, but the directing effect of the N-oxide is expected to remain the primary controlling factor for regioselectivity.

Reaction TypeCatalyst SystemCoupling PartnerPosition of FunctionalizationReference
AlkenylationRh(III)AlkynesC8 mdpi.com
Allylation-OlefinsC8 mdpi.com
AcylationPd(II)α-Oxocarboxylic AcidsC8 mdpi.com
AlkylationPd(II)EthersC2 mdpi.com

Regioselective C-N Bond Forming Reactions

The N-oxide group can also direct C-H activation to more remote positions, such as C(8), enabling the introduction of nitrogen-containing functionalities.

Rhodium(III)-catalyzed C-H activation has proven to be a highly effective strategy for the regioselective functionalization of the C(8) position of quinoline N-oxides. The N-oxide acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate, which is key to the observed regioselectivity. This methodology has been successfully applied to C(8)-amidation reactions using various amidating agents, including N-fluorobis(phenylsulfonyl)imide (NFSI). The reaction demonstrates excellent functional group tolerance and is scalable. While these studies have primarily focused on quinoline N-oxides, the principles are expected to be applicable to isoquinoline N-oxide systems, offering a pathway for the synthesis of 8-amidoisoquinoline derivatives.

Rhodium(III)-Catalyzed C(8)-Amidation of Quinoline N-Oxides
N-Oxide SubstrateAmidating AgentCatalyst/ConditionsProductYield (%)Reference
Quinoline N-oxideNFSI[RhCpCl₂]₂, AgSbF₆8-Amidated quinoline N-oxideGood to excellent
Quinoline N-oxidep-Tosyl azide[RhCpCl₂]₂, AgSbF₆8-(p-Tolylsulfonamido)quinoline N-oxideNot specified
Quinoline N-oxide3-Methyl-1,4,2-dioxazol-5-one[RhCp*Cl₂]₂, AgSbF₆8-Acetamidoquinoline N-oxideNot specified

The functionalization of benzylic C-H bonds adjacent to N-heterocycles is a valuable transformation. For methyl-substituted azine N-oxides, including 1-methylisoquinoline N-oxide, an efficient one-pot benzylic amination has been developed. bilkent.edu.tr This method operates under mild conditions and tolerates a broad range of primary, secondary, and aromatic amines as nucleophiles. The reaction is typically activated by an agent such as p-toluenesulfonyl chloride (TsCl). This methodology provides a direct route to (aminomethyl)isoquinoline derivatives. A radical-mediated hydrogen atom abstraction mechanism is often proposed for such transformations, explaining the high selectivity for the benzylic position.

Benzylic Amination of Methyl-Substituted Isoquinoline N-Oxide
N-Oxide SubstrateAmine NucleophileActivating Agent/ConditionsProductYield (%)Reference
1-Methylisoquinoline N-oxideMorpholineTsCl, Base1-(Morpholinomethyl)isoquinoline N-oxide53 bilkent.edu.tr
Quinaldine N-oxideMorpholineTsCl, DBU2-(Morpholinomethyl)quinoline N-oxideup to 82 bilkent.edu.tr
Quinaldine N-oxideCyclohexylamineTsCl, BaseN-(Quinolin-2-ylmethyl)cyclohexanamine N-oxide46 bilkent.edu.tr

Direct C(2)-amination of isoquinoline N-oxides provides access to valuable 1-aminoisoquinoline derivatives. Metal-free approaches have been developed for the C(2)-amination of quinoline N-oxides using various amines in the presence of an activating agent. For instance, the reaction of quinoline N-oxides with ammonia, primary, and secondary amines can be achieved at room temperature using diethyl H-phosphonate and K₂CO₃. A similar strategy involves the use of triflic anhydride (B1165640) as an activator. rsc.org

Intermolecular amidation of quinoline N-oxides with sulfonamides has also been reported under metal-free conditions, using PhI(OAc)₂ and PPh₃, to yield N-(quinolin-2-yl)sulfonamides. Although isoquinoline N-oxide showed mixed results in this specific study, the general principle of activating the N-oxide towards nucleophilic attack by an amine is well-established. These methods highlight the potential for developing C(2)-amination and carbamoylation reactions for this compound.

C(2)-Amination and Amidation of Isoquinoline N-Oxide Analogues
N-Oxide SubstrateNitrogen NucleophileConditionsProductYield (%)Reference
Quinoline N-oxideAmmonia/AminesDiethyl H-phosphonate, K₂CO₃, rt2-AminoquinolineGood to excellent
Quinoline N-oxideSulfonamidesPhI(OAc)₂, PPh₃N-(Quinolin-2-yl)sulfonamideVery good
Isoquinoline N-oxideAminesTf₂O, 0 °C to rt1-AminoisoquinolineGood to excellent rsc.org
C(2)-Triazolylation

The functionalization of the C(1) position (equivalent to C(2) in quinolines) of isoquinoline N-oxides represents a significant pathway for the synthesis of novel heterocyclic compounds. One such transformation is C(1)-triazolylation, which can be achieved through a deoxygenative C-H functionalization process. While specific studies focusing exclusively on this compound are not extensively detailed, the general mechanism can be inferred from reactions involving analogous isoquinoline and quinoline N-oxide systems.

A metal- and additive-free method has been developed for the C(1)-heteroarylation of isoquinoline N-oxide using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This reaction proceeds with high regioselectivity and efficiency under mild conditions. The plausible mechanism initiates with the nucleophilic attack of the N-oxide oxygen onto the sulfonyl group of the N-sulfonyl-1,2,3-triazole, forming a transient intermediate. beilstein-journals.orgnih.gov This is followed by the elimination of a triazolyl anion. The highly electrophilic C(1) position of the activated isoquinolinium intermediate is then attacked by the triazolyl anion. beilstein-journals.org Subsequent rearomatization through the elimination of a sulfonic acid byproduct yields the C(1)-triazolylated isoquinoline. beilstein-journals.orgnih.gov

The reaction demonstrates a broad substrate scope, tolerating various substituents on the triazole ring, including both electron-donating and electron-withdrawing groups, as well as alkyl and aryl functionalities. beilstein-journals.orgnih.gov For the analogous C(2)-triazolylation of quinoline N-oxides, halogenated substrates have been shown to be viable, furnishing the desired products in good yields. beilstein-journals.orgnih.gov This suggests that this compound would be a suitable substrate for this transformation, leading to the formation of 8-bromo-1-(1,2,3-triazol-1-yl)isoquinoline. The presence of the bromine atom at the C8 position is not expected to significantly hinder the reaction at the distant C1 position.

Table 1: Substrate Scope for the Reaction of Isoquinoline N-oxide with Substituted Triazoles beilstein-journals.org
EntryTriazole Substituent (R)ProductYield (%)
14-Phenyl6a85
24-(p-tolyl)6b89
34-(4-methoxyphenyl)6c82
44-propyl6d71

Cascade Reactions and Annulation Chemistry with Isoquinoline N-Oxides

Isoquinoline N-oxides are valuable precursors for the synthesis of complex, fused heterocyclic systems through cascade reactions. A notable example is the catalyst- and additive-free reaction with alkynones to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives. acs.orgnih.gov This process exemplifies an annulation reaction, where a new ring is formed on the isoquinoline core.

The proposed mechanism for this transformation begins with a [3+2] cycloaddition between the isoquinoline N-oxide (acting as a 1,3-dipole) and the alkynone. acs.org This step generates a thermally unstable isoxazolo[3,2-a]isoquinoline intermediate. acs.org Subsequently, this intermediate undergoes a ring-opening reaction to form a new intermediate, which exists in equilibrium with its enamine tautomer. acs.org This is followed by an intramolecular cyclization and dehydration sequence, ultimately leading to the formation of the fused benzoazepino[2,1-a]isoquinoline system.

This methodology is attractive due to its operational simplicity, proceeding smoothly without the need for any metal catalyst or additives. acs.orgnih.gov The reaction accommodates a range of substituted isoquinoline N-oxides and alkynones. While the specific use of this compound in this reaction is not explicitly detailed in the provided sources, the tolerance of similar systems to halogen substituents suggests its potential applicability. The electronic effects of the C8-bromo substituent would likely influence the kinetics of the initial cycloaddition step.

Influence of the Bromine Substituent on Reactivity and Regioselectivity

Electronic and Steric Effects of Bromine at C8 Position

The presence of a bromine atom at the C8 position of the isoquinoline 2-oxide ring system significantly influences its chemical reactivity and the regioselectivity of its reactions through a combination of electronic and steric effects.

Steric Effects: The bromine atom at the C8 position introduces significant steric hindrance, particularly around the peri position (C1). This steric bulk can impede the approach of reagents to the C1 position and the nitrogen atom of the N-oxide. This effect can be crucial in directing the outcome of reactions. For example, in metal-catalyzed C-H functionalization reactions of the analogous quinoline N-oxides, the C8 position is often targeted. nih.govresearchgate.netnih.gov The steric hindrance from an 8-substituent can influence the coordination of the catalyst and the subsequent bond activation steps. In the case of this compound, the steric presence of bromine could influence the approach of catalysts or reactants to the nearby C7 and C1 positions.

Role of Bromine as a Leaving Group or Activating Group in Transformations

The bromine atom at the C8 position can function as either a leaving group or an activating/directing group, depending on the reaction conditions.

As a Leaving Group: A leaving group is a molecular fragment that departs with a pair of electrons during a reaction. wikipedia.org Halogens like bromine are considered good leaving groups in various transformations, most notably in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. For an SNAr reaction to occur on the benzene (B151609) ring of this compound, the ring must be sufficiently activated by electron-withdrawing groups. The N-oxide functionality does provide some activation, but typically SNAr reactions on a benzene ring require stronger activation. However, the primary role of the C8-bromo substituent as a leaving group is realized in palladium-, nickel-, or copper-catalyzed cross-coupling reactions (see section 3.3.3).

As an Activating/Directing Group: The term "activating group" can refer to a group that increases the rate of a reaction or directs it to a specific position. The bromine atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution. However, its presence provides a synthetic handle for specific, directed reactions that are not possible on the unsubstituted parent molecule. In this sense, it "activates" the C8 position for a wide array of cross-coupling transformations. For instance, in directed C-H activation reactions, while the N-oxide oxygen directs functionalization to the C1 position, the presence of a substituent at C8 can alter this regioselectivity or block that site, potentially redirecting reactivity elsewhere. In some contexts, the presence of a halogen can influence the acidity of adjacent C-H bonds, thereby facilitating metalation reactions at those positions.

Post-Synthetic Transformations of the Bromine Atom (e.g., Conversion to Boronic Acids/Esters for Cross-Coupling Reactions)

The bromine atom at the C8 position of this compound is a versatile functional group that can be readily transformed into other valuable moieties, significantly expanding the synthetic utility of the molecule. A key transformation is its conversion into a boronic acid or a boronate ester, which are crucial intermediates for Suzuki-Miyaura cross-coupling reactions.

The synthesis of aryl boronic acids or their esters from aryl halides like this compound can be achieved through several methods:

Lithium-Halogen Exchange: This method involves treating the 8-bromo derivative with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This generates a highly reactive 8-lithioisoquinoline 2-oxide intermediate. Quenching this intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired 8-isoquinoline 2-oxide boronic acid. nih.gov

Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand (e.g., Pd(dppf)Cl₂) in the presence of a base (e.g., potassium acetate). This method offers excellent functional group tolerance and generally provides the boronate ester directly, which is often more stable and easier to handle than the corresponding boronic acid.

Once formed, the 8-(boronic acid/ester)-isoquinoline 2-oxide can be used in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides/triflates to form new carbon-carbon bonds at the C8 position, allowing for the synthesis of a diverse array of complex molecules.

Table 2: General Methods for Conversion of Aryl Bromides to Boronic Acids/Esters
MethodKey ReagentsTypical ProductGeneral Conditions
Lithium-Halogen Exchange1. Organolithium (e.g., n-BuLi) 2. Trialkyl borate (e.g., B(OiPr)₃) 3. Acidic workupBoronic AcidLow temperature (e.g., -78 °C), inert atmosphere
Miyaura BorylationBis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)Boronate EsterElevated temperature (e.g., 80-100 °C), inert atmosphere

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have emerged as indispensable tools for in-depth investigations into the reactivity and mechanistic intricacies of this compound and its analogous systems. These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone. By modeling the electronic structure and potential energy surfaces of reacting species, researchers can predict reaction outcomes, rationalize selectivity, and characterize transient species. The following sections detail the application of various computational methodologies in studying the chemical behavior of these N-oxide systems.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for mapping out the reaction pathways of complex organic transformations. purdue.edu For systems analogous to this compound, such as other quinoline and isoquinoline N-oxides, DFT calculations are employed to elucidate the energetics and geometries of reactants, intermediates, transition states, and products. acs.orgpku.edu.cn These calculations allow for the construction of a detailed potential energy surface, which is crucial for understanding the feasibility and mechanism of a given reaction.

DFT studies on analogous heteroaromatic N-oxides have provided significant insights into their reactivity. For instance, in the palladium-catalyzed C–H arylation of quinoline N-oxides, DFT calculations were used to compare the C2 versus C8 metalation pathways, helping to rationalize the observed regioselectivity. acs.org Similarly, in the hypervalent iodine-mediated oxidative cyclization to form isoquinoline N-oxides, DFT was used to probe the viability of both ionic and radical mechanistic pathways. acs.orgnih.gov The calculations indicated a lower activation barrier for the ionic pathway, suggesting it to be the predominant route. acs.orgnih.gov

A typical output from such studies is a reaction energy profile, which plots the relative Gibbs free energy against the reaction coordinate. This profile highlights the activation energies for each step, allowing for the identification of the rate-determining step. The reliability of these theoretical models is often benchmarked against experimental kinetic data when available. pku.edu.cn

Table 1: Illustrative Data from DFT Calculations on a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
R Reactants (e.g., this compound + Reagent)0.0
TS1 First Transition State+22.5
INT1 Reaction Intermediate+5.7
TS2 Second Transition State+18.3
P Products-15.2

Note: The data in this table is illustrative of typical results from DFT calculations and does not represent experimentally determined values for a specific reaction of this compound.

Semi-Empirical Molecular Orbital Methods for Mechanistic Elucidation

While DFT methods provide high accuracy, their computational cost can be substantial, especially for larger molecular systems or when exploring a vast number of possible reaction pathways. Semi-empirical molecular orbital methods offer a computationally less demanding alternative for gaining qualitative insights into reaction mechanisms. researchgate.net These methods are based on the Hartree-Fock formalism but employ approximations and parameters derived from experimental data to simplify the calculations. researchgate.net

For heteroaromatic N-oxides, semi-empirical methods have been used to study reaction mechanisms. For example, the PM3 method was utilized to investigate the liberation of the N-oxide group in reactions of benzo[x]quinoline N-oxides, comparing the Gibbs free energy of activation for different competing pathways. nih.gov Although generally less accurate than DFT, these methods are valuable for initial screenings of reaction mechanisms and for studying large systems where ab initio methods are not feasible. The choice of the semi-empirical Hamiltonian is crucial and is often selected based on the specific system and reaction being studied.

Elucidation of Reaction Intermediates and Transition States

A cornerstone of mechanistic chemistry is the characterization of transient species, namely reaction intermediates and transition states. Computational chemistry provides powerful tools for determining the structure and energetics of these fleeting species. Reaction intermediates correspond to local minima on the potential energy surface, while transition states are first-order saddle points connecting reactants to intermediates or products.

In the context of isoquinoline N-oxide chemistry, computational studies have been instrumental in characterizing proposed intermediates. For instance, in copper-catalyzed intramolecular cyclization reactions to form isoquinolines and isoquinoline N-oxides, a plausible reaction pathway involving various copper-containing intermediates was proposed based on experimental observations and existing literature, a process that could be further substantiated with detailed computational analysis. nih.gov DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties of these intermediates, which can help in their spectroscopic identification or in understanding their subsequent reactivity.

The identification of transition state structures is a critical step in calculating activation barriers and understanding the kinetic control of a reaction. For example, in the synthesis of isoquinoline N-oxides via oxidative cyclization, the transition state for the key ring-forming step was computationally located, and its energy was used to determine the favorability of the proposed mechanistic pathway. acs.org The geometric features of a calculated transition state, such as the lengths of forming and breaking bonds, provide a detailed picture of the molecular events occurring during the reaction.

Applications of 8 Bromoisoquinoline 2 Oxide in Academic and Industrial Research

Utilization as a Key Building Block in Organic Synthesis

8-Bromoisoquinoline (B29762) 2-oxide serves as a versatile and highly reactive intermediate in the field of organic synthesis. The presence of the bromine atom at the 8-position and the N-oxide functionality provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

The isoquinoline (B145761) N-oxide framework, of which 8-Bromoisoquinoline 2-oxide is a key example, is instrumental in the synthesis of more complex, polycyclic heterocyclic systems. The N-oxide group can activate the heterocyclic ring, facilitating various substitution reactions. For instance, the reaction of isoquinoline 2-oxide with diketene (B1670635) can lead to the formation of 1-(3-oxopyran-3-yl)isoquinoline derivatives, showcasing its utility in building fused ring systems. medchemexpress.com

Furthermore, the bromine atom on the benzene (B151609) ring of this compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds and construct elaborate polycyclic aromatic hydrocarbons and other extended heterocyclic frameworks. allgreenchems.comnih.gov These advanced heterocyclic systems are of significant interest due to their potential applications in materials science and medicinal chemistry.

As a key intermediate, this compound is pivotal in the multi-step synthesis of various fine chemicals, including specialized reagents and pharmaceutical precursors. google.comgoogle.com The ability to selectively functionalize both the pyridine (B92270) and benzene rings allows for a high degree of molecular diversity. For example, bromoisoquinoline derivatives are crucial starting materials for the synthesis of pharmaceutical compounds. google.com The N-oxide functionality can be used to direct reactions to specific positions on the isoquinoline core, and it can also be readily removed at a later synthetic stage to yield the parent isoquinoline structure. This strategic use of the N-oxide as a directing and activating group is a common tactic in the synthesis of complex natural products and other high-value organic molecules.

Contribution to Medicinal Chemistry Research

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This compound provides a valuable template for the design and synthesis of new therapeutic agents.

The this compound structure serves as a foundational template for the development of novel bioactive scaffolds. By modifying the core structure through the introduction of various functional groups, medicinal chemists can create libraries of compounds for screening against a wide range of biological targets. For instance, aryl-isoquinoline scaffolds have been investigated as potential antitumor agents, particularly against glioblastoma cells. researchgate.net The bromine atom can act as a handle for introducing diverse substituents, which can modulate the compound's pharmacological properties, such as binding affinity for a target protein or its pharmacokinetic profile. The N-oxide group can also influence the molecule's polarity and solubility, which are critical parameters for drug development.

Scaffold TypePotential Therapeutic ApplicationKey Structural Feature
Aryl-isoquinolinesAnticancer (Glioblastoma)Direct attachment of an aryl group to the isoquinoline core.
Thiazolo[5,4-f]-quinazolin-9-onesKinase InhibitionA fused heterocyclic system derived from a quinoline (B57606)/isoquinoline precursor. chemrxiv.org
1,2,6-ThiadiazinonesKinase InhibitionA heteroatom-rich scaffold with potential as an ATP-competitive inhibitor. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for a complete de novo synthesis. The N-oxide functionality in this compound plays a crucial role in directing C-H activation reactions, a key tool in LSF.

Research has demonstrated that transition metal-catalyzed C-H activation can be used to selectively functionalize the C8 position of quinoline N-oxides. researchgate.netacs.orgnih.gov This regioselectivity is achieved through the formation of a five-membered rhodacycle or iridacycle intermediate involving the N-oxide and the C8-H bond. researchgate.netacs.orgnih.gov This methodology allows for the direct introduction of bromine (bromination) or nitrogen-containing groups (amidation) at the 8-position of the quinoline N-oxide core. researchgate.netacs.orgnih.gov This approach is highly valuable for modifying complex drug candidates that contain an isoquinoline N-oxide moiety, enabling the fine-tuning of their biological activity.

Role in Agrochemical Research and Development

The unique chemical properties of this compound and its derivatives also make them valuable in the field of agrochemical research. The isoquinoline core is found in a number of biologically active compounds, and the introduction of a bromine atom and an N-oxide group can enhance their efficacy as crop protection agents.

Derivatives of 8-bromoisoquinoline are utilized as building blocks in the synthesis of a variety of agrochemicals, including herbicides, pesticides, and fungicides. allgreenchems.com The structural diversity that can be achieved by modifying the 8-bromoisoquinoline scaffold allows for the development of compounds with specific modes of action against various pests and plant diseases. The N-oxide functionality can influence the compound's environmental fate and metabolic profile in plants, which are important considerations in the design of safe and effective agrochemicals. For example, quinoline derivatives have been investigated for their use in protecting cultivated plants from the damaging effects of certain herbicides.

Structural Diversity for Herbicides, Pesticides, and Fungicides

There is no available research or documentation to discuss the role of this compound in creating structural diversity for agrochemicals.

Strategies for Resistance Management in Crop Protection

No information exists in the public literature linking this compound to resistance management strategies in agriculture.

Use as Research Reagents and Analytical Standards

No commercial or academic sources identify this compound as a research reagent or analytical standard.

Chemical Screening and High-Throughput Assays

There is no evidence of this compound being utilized in chemical screening libraries or high-throughput assay development.

Analytical Reference Materials in Chromatography and Spectroscopy

No data is available on the use of this compound as a reference material for analytical methods such as chromatography or spectroscopy.

Q & A

Q. What are the optimal synthetic routes for 8-Bromoisoquinoline 2-oxide, and how can reaction yields be improved?

The synthesis of this compound typically involves multi-step protocols. For instance, a ring synthesis route via Schiff base formation and subsequent cyclization has been reported, yielding 31% of the product . Optimization strategies include:

  • Reductive amination : Using 2-bromobenzaldehyde and 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction .
  • Cyclization conditions : Employing H2SO4 and P2O5 at 0°C to induce cyclization, with careful pH adjustment (e.g., Na2CO3) during workup .
  • Purification : Column chromatography (silica gel) and recrystallization to isolate pure product . Yield improvements may involve catalyst screening (e.g., Lewis acids) or solvent optimization (e.g., dry acetone for acetal formation) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and N-oxide formation (e.g., downfield shifts for aromatic protons adjacent to bromine) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for related amine-borane complexes .
  • Elemental analysis : To confirm purity and stoichiometry .

Q. What are the recommended safety protocols for handling this compound?

Safety measures include:

  • Personal protective equipment (PPE) : Impervious gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Waste disposal : Segregate halogenated waste and consult professional disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) can model:

  • Electron density distribution : To identify reactive sites (e.g., bromine substitution effects on aromatic π-systems) .
  • Thermochemical accuracy : Benchmarking against experimental data (e.g., atomization energies, ionization potentials) with an average deviation of ≤2.4 kcal/mol .
  • Spin-density contributions : Incorporating exact-exchange terms to refine correlation-energy calculations .

Q. What mechanistic insights explain bromination patterns in aromatic N-oxides like this compound?

Bromination mechanisms depend on:

  • Electrophilic substitution : Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents, with regioselectivity influenced by the N-oxide’s electron-withdrawing effect .
  • Base mediation : Et3N or K2CO3 enhances reactivity by deprotonating intermediates, as shown in triazine N-oxide brominations .
  • Solvent effects : Polar aprotic solvents (e.g., CH2Cl2) stabilize transition states, improving yields .

Q. How to assess the mutagenic potential of this compound considering structural alerts?

Mutagenicity evaluation involves:

  • Ames test : Screening for DNA reactivity in bacterial strains (e.g., Salmonella typhimurium) .
  • Structural alerts : While simple aromatic N-oxides are not inherently mutagenic, co-existing groups (e.g., nitro or alkylating moieties) may trigger alerts .
  • Mechanistic studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) that could generate reactive intermediates .

Q. How does the N-oxide group influence the reactivity of 8-Bromoisoquinoline in cross-coupling reactions?

The N-oxide group:

  • Enhances electron deficiency : Facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing the aromatic ring .
  • Alters steric effects : May hinder access to the bromine site, requiring ligand optimization (e.g., bulky phosphines) to improve catalytic efficiency . Comparative studies with non-oxidized analogs can quantify these effects .

Methodological Considerations

  • Reproducibility : Document reaction parameters (temperature, solvent purity) and characterization data per guidelines in Beilstein Journal of Organic Chemistry .
  • Data reporting : Use standardized nomenclature (e.g., "this compound" without abbreviations) and include error margins in spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.